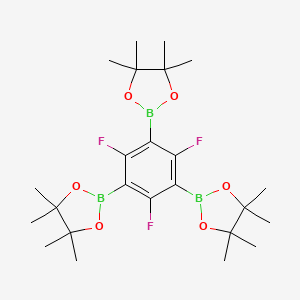

2,2',2''-(2,4,6-Trifluorobenceno-1,3,5-triil)tris(4,4,5,5-tetrametil-1,3,2-dioxaborolano)

Descripción general

Descripción

This compound is a trifluorobenzene derivative with three tetramethyl-1,3,2-dioxaborolane groups attached to the benzene ring . It is also known as 2,4,6-Trifluorobenzene-1,3,5-triboronic acid, pinacol ester .

Synthesis Analysis

The synthesis of this compound might involve the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts could also be involved .Molecular Structure Analysis

The molecular structure of this compound consists of a trifluorobenzene core with three tetramethyl-1,3,2-dioxaborolane groups attached. The linear formula of this compound is C24H36B3F3O6 .Chemical Reactions Analysis

The chemical reactions involving this compound could include hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Aplicaciones Científicas De Investigación

Reacciones de Acoplamiento Cruzado de Suzuki-Miyaura

Ácido 2,4,6-trifluorobenceno-1,3,5-triborónico, éster de pinacol: es un reactivo fundamental en las reacciones de acoplamiento cruzado de Suzuki-Miyaura . Esta reacción es una piedra angular en la química orgánica, que permite la formación de enlaces carbono-carbono entre varios ácidos borónicos arilo o vinilo y haluros o triflatos arilo o vinilo. El compuesto sirve como fuente de boro, facilitando la transferencia de la parte trifluorobenceno al compañero de acoplamiento.

Síntesis de Polímeros Conjugados

El compuesto se utiliza en la síntesis de polímeros conjugados, particularmente polibenzotiadiazoles . Estos polímeros tienen aplicaciones en dispositivos optoelectrónicos debido a sus propiedades semiconductoras. El éster borónico actúa como un entrecruzador, contribuyendo a la columna vertebral del polímero mientras imparte estabilidad y propiedades electrónicas.

Creación de Nanopartículas de Polímero Microporoso Conjugado

Este compuesto es instrumental en la creación de nanopartículas de polímero microporoso conjugado (CMP) . Los CMP tienen una alta superficie y se utilizan para el almacenamiento de gases, la catálisis y como sensores. El éster borónico sirve como bloque de construcción, uniendo unidades aromáticas para formar la estructura porosa.

Protodesboronación Catalítica

Está involucrado en la protodesboronación catalítica de ésteres borónicos de pinacol . Este proceso es significativo en la hidrometilación anti-Markovnikov formal de alquenos, una transformación que agrega un grupo metilo a través de un doble enlace de una manera opuesta a la regla de Markovnikov.

Síntesis de Moléculas Bioactivas

El compuesto se ha utilizado en la síntesis de moléculas bioactivas, incluidos productos naturales y productos farmacéuticos . Por ejemplo, se ha aplicado en la síntesis total formal de δ-®-coniceína e indolizidina 209B, que son alcaloides con posibles propiedades medicinales.

Mecanismo De Acción

Target of Action

The primary target of the compound 2,2’,2’'-(2,4,6-Trifluorobenzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), also known as 2,4,6-Trifluorobenzene-1,3,5-triboronic acid, pinacol ester, is the formation of carbon-carbon bonds. This compound is a boron reagent used in Suzuki–Miyaura coupling , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boron reagent is transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudohalide under the action of a palladium catalyst . The downstream effects include the formation of biaryl compounds, which are important in various fields such as pharmaceuticals and materials science .

Result of Action

The molecular and cellular effects of the compound’s action involve the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, including biaryl compounds . These compounds have wide applications in various fields, including pharmaceuticals and materials science .

Action Environment

The action, efficacy, and stability of 2,2’,2’'-(2,4,6-Trifluorobenzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups and can be performed in various solvents . .

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[2,4,6-trifluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36B3F3O6/c1-19(2)20(3,4)32-25(31-19)13-16(28)14(26-33-21(5,6)22(7,8)34-26)18(30)15(17(13)29)27-35-23(9,10)24(11,12)36-27/h1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMPPJKUOMDMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C(=C2F)B3OC(C(O3)(C)C)(C)C)F)B4OC(C(O4)(C)C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36B3F3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609742 | |

| Record name | 2,2',2''-(2,4,6-Trifluorobenzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

408492-24-0 | |

| Record name | 2,2',2''-(2,4,6-Trifluorobenzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Ethoxycarbonyl)amino]butanoic acid](/img/structure/B1612723.png)

![6-Nitrobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1612732.png)